Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a furan substituent, and a piperidine carboxylate ester. Its structural complexity arises from the fusion of thiazole and 1,2,4-triazole rings, which are nitrogen- and sulfur-containing heterocycles known for diverse bioactivities.
Properties
IUPAC Name |
methyl 1-[furan-2-yl-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10-18-17-21(19-10)15(22)14(26-17)13(12-4-3-9-25-12)20-7-5-11(6-8-20)16(23)24-2/h3-4,9,11,13,22H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHCZOLNZJLWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the furan, thiazole, and triazole rings, followed by their sequential coupling.
Furan Ring Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring is often synthesized using a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Triazole Ring Construction: The triazole ring can be formed through a Huisgen cycloaddition reaction between azides and alkynes.
These core structures are then linked through appropriate coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and related molecules:
*Estimated based on IUPAC name.
Key Observations:
- Functional Groups : The piperidine carboxylate ester may improve bioavailability compared to simpler esters (e.g., toluate in Imazamethabenz). The hydroxy group could facilitate hydrogen bonding, a feature absent in Thiazopyr.
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